(3R,4S)-Tofacitinib

Analytical Chemistry Pharmaceutical Quality Control Chiral Purity

Generic ANDA submissions for tofacitinib citrate require strict control of the (3R,4S)-diastereomer (Impurity A). Substituting racemic mixtures or uncharacterized stereoisomers leads to HPLC method failure and regulatory rejection. • Quantify Impurity A with 99.87% HPLC-certified reference standard, ensuring ICH Q2(R1)-compliant method validation. • Verify enantiomeric purity >99.5% in API batches using chiral HPLC methods benchmarked against this characterized standard. • Support multi-year stability programs with defined powder storage: -20°C for 3 years, 4°C for 2 years.

Molecular Formula C19H32O4
Molecular Weight 324.5 g/mol
CAS No. 54857-86-2
Cat. No. B035774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-Tofacitinib
CAS54857-86-2
SynonymsTOFA; 5-(tetradecyloxy)-2-furancarboxylicaci; 5-tetradecyloxy-2-furonicacid; mdl14514; RMI-14514; 5-(TETRADECYLOXY)-2-FURANCARBOXYLIC ACID; 5-(TETRADECYLOXY)-2-FUROIC ACID; TOFA (5-(Tetradecyloxy)-2-furoic acid)
Molecular FormulaC19H32O4
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O
InChIInChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21)
InChIKeyCZRCFAOMWRAFIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4S)-Tofacitinib Chiral Purity Reference Standard


(3R,4S)-Tofacitinib (CAS 1092578-46-5) is a defined stereoisomer of the Janus kinase (JAK) inhibitor tofacitinib, existing as an enantiopure compound with two defined stereocenters and the systematic name 3-{(3R,4S)-4-methyl-3-[methyl(1H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl}-3-oxopropanenitrile . With a molecular formula of C16H20N6O and molecular weight of 312.37 Da, this compound is designated as Tofacitinib Impurity A (also known as Tofacitinib Diastereomer Impurity 1) and is characterized as the less active enantiomer of the parent drug tofacitinib . The compound is supplied as a white to off-white solid powder with certified purity typically exceeding 99.8% and is intended exclusively for analytical and research applications, including method development, method validation, and quality control in ANDA submissions .

Why (3R,4S)-Tofacitinib Cannot Be Substituted


Tofacitinib contains two chiral centers, and stereochemical configuration directly determines both pharmacological activity and regulatory identity. The (3R,4S)-enantiomer is a distinct chemical entity with a specific CAS number (1092578-46-5) and is recognized by regulatory authorities as a discrete impurity requiring independent monitoring and control [1]. Generic substitution with racemic mixtures, other stereoisomers (e.g., (3S,4R)-Tofacitinib, CAS 1092578-48-7), or structurally unrelated JAK inhibitors is analytically invalid for impurity profiling, method validation, and stability studies because each stereoisomer exhibits unique chromatographic retention behavior, optical rotation, and spectral characteristics [2]. For ANDA submissions and commercial production quality control, the use of a properly characterized, high-purity (3R,4S)-Tofacitinib reference standard is non-negotiable to ensure accurate identification and quantification of Impurity A in drug substance and drug product batches [3].

(3R,4S)-Tofacitinib: Quantitative Evidence vs. Stereoisomer Comparators


Certified Purity Versus (3S,4R) Stereoisomer

(3R,4S)-Tofacitinib from established reference standard suppliers is certified with batch-specific purity of 99.87% as determined by HPLC analysis, with Certificate of Analysis (COA) and full characterization data (NMR, HPLC, MS) provided . In contrast, the (3S,4R) stereoisomer (CAS 1092578-48-7) is typically supplied at a lower purity specification of >98% and often requires custom synthesis with longer lead times, reflecting its less common use as a primary reference standard for impurity A quantification .

Analytical Chemistry Pharmaceutical Quality Control Chiral Purity

Regulatory Impurity Designation: A vs. B

(3R,4S)-Tofacitinib is officially designated as Tofacitinib Impurity A (also referred to as Tofacitinib Diastereomer Impurity 1) and is the primary stereoisomeric impurity monitored in tofacitinib citrate drug substance and finished product quality control [1]. The (3S,4R) stereoisomer is separately designated as Tofacitinib Impurity B (Tofacitinib Diastereomer Impurity 2) and requires independent analytical monitoring [2]. These designations are non-interchangeable; a reference standard of Impurity A cannot be substituted with Impurity B for identification or quantification purposes in compendial or regulatory methods [3]. USP emerging standard methods for tofacitinib oral solution explicitly address related impurities, underscoring the need for impurity-specific reference materials [3].

Regulatory Science Pharmaceutical Analysis ANDA Filing

Enantiomeric Purity Requirement and Impurity Marker Role

Regulatory-grade tofacitinib citrate active pharmaceutical ingredient (API) must demonstrate enantiomeric purity exceeding 99.5% enantiomeric excess; the (3R,4S)-enantiomer is the principal stereochemical impurity requiring quantification [1]. Synthesis routes yielding racemic mixtures are considered unacceptable for regulated markets, making (3R,4S)-Tofacitinib reference standards essential for verifying stereochemical integrity during API release testing and stability monitoring [1]. Literature reports confirm that chiral HPLC methods have been specifically developed and validated for the determination of enantiomeric impurity content in tofacitinib citrate tablets, with the SS-isomer (including the (3R,4S) configuration) monitored as a possible impurity in the final product [2].

Chiral Synthesis API Manufacturing Quality Control

Validated Solubility and Stability vs. (3S,4R) Stereoisomer

(3R,4S)-Tofacitinib demonstrates DMSO solubility of 62 mg/mL (198.48 mM) and is supplied with validated in vivo formulation protocols including homogeneous suspension in CMC-Na (≥5 mg/mL) and clear solution formulations (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O yielding 3.1 mg/mL) . The compound is insoluble in water and ethanol, and DMSO stock solutions require use of fresh, anhydrous DMSO to prevent moisture-induced precipitation . In contrast, solubility data for the (3S,4R) stereoisomer are less comprehensively documented, with suppliers providing only basic stock solution calculation tools without batch-validated solubility limits . Long-term storage stability specifications for (3R,4S)-Tofacitinib are explicitly defined: powder stable at -20°C for 3 years and 4°C for 2 years; in solvent at -80°C for 6 months and -20°C for 1 month [1].

Preformulation Analytical Method Development Sample Preparation

Unique CAS and Chemical Identifier Distinction

(3R,4S)-Tofacitinib is uniquely identified by CAS registry number 1092578-46-5, PubChem CID 25180101, and ChemSpider ID 24691638, with defined stereochemistry at the 3R and 4S positions as confirmed by SMILES notation C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N and InChI Key UJLAWZDWDVHWOW-AAEUAGOBSA-N . The (3S,4R) stereoisomer bears a distinct CAS number (1092578-48-7) and unique SMILES notation C[C@@H]1CCN(C[C@H]1N(C)c1ncnc2[nH]ccc12)C(=O)CC#N, confirming different spatial arrangement of substituents . The (3S,4S) stereoisomer is assigned CAS 1092578-47-6 and designated as Tofacitinib Impurity C, further demonstrating that each stereoisomer is a chemically distinct entity with independent regulatory identity .

Chemical Informatics Regulatory Submissions Analytical Reference Standards

(3R,4S)-Tofacitinib Applications in Pharmaceutical Development and QC


Analytical Method Validation for ANDA Submissions

(3R,4S)-Tofacitinib serves as the primary reference standard for developing and validating HPLC methods to quantify Tofacitinib Impurity A in tofacitinib citrate drug substance and finished dosage forms. The compound's certified purity of 99.87% enables accurate calibration curve construction for impurity profiling, a critical requirement for ANDA regulatory submissions. Methods validated with this reference standard support compliance with ICH Q2(R1) guidelines for analytical procedure validation [1].

Stereochemical Purity Verification in API Manufacturing

During tofacitinib citrate API production, (3R,4S)-Tofacitinib is used as a reference marker to verify that enantiomeric purity exceeds the >99.5% specification required for regulated markets [2]. Chiral HPLC methods employing this reference standard enable detection and quantification of the unwanted (3R,4S)-enantiomer, ensuring that synthetic processes yield API with acceptable stereochemical integrity and that racemic contamination is identified and rejected [1].

Stability-Indicating Method Validation

In stability studies of tofacitinib drug products, (3R,4S)-Tofacitinib is employed as a reference standard to assess whether the stereochemical configuration degrades or racemizes under stressed conditions (heat, humidity, light, oxidation). The compound's defined long-term stability specifications—powder at -20°C for 3 years, 4°C for 2 years [3]—support its use as a stable reference material throughout multi-year stability programs, while validated solubility protocols ensure reproducible sample preparation .

QC Release Testing for Commercial Batches

For routine QC release of commercial tofacitinib citrate batches, (3R,4S)-Tofacitinib reference standard is used to establish system suitability parameters and quantify Impurity A content against established acceptance criteria. USP emerging standard methods for tofacitinib oral solution analysis explicitly address related impurities [1], and the use of a properly characterized reference standard is mandatory for demonstrating batch-to-batch consistency and compliance with regulatory specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4S)-Tofacitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.